
ethyl 2-(1H-imidazol-1-yl)butanoate CAS number
and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
ethyl 2-(1H-imidazol-1-

yl)butanoate

Cat. No.: B2412225 Get Quote

Technical Guide: Ethyl 2-(1H-imidazol-1-
yl)butanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound featuring an imidazole ring

linked to a butyrate ester moiety. The imidazole functional group is a common scaffold in

medicinal chemistry, appearing in numerous biologically active compounds. This document

provides a comprehensive overview of the available technical information for ethyl 2-(1H-
imidazol-1-yl)butanoate, including its chemical structure, properties, and a proposed synthetic

route. While specific biological data for this compound is limited in publicly available literature,

the broader context of related imidazole derivatives suggests potential areas for investigation.

Chemical Structure:
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Caption: Chemical structure of ethyl 2-(1H-imidazol-1-yl)butanoate.

Physicochemical Properties
The fundamental properties of ethyl 2-(1H-imidazol-1-yl)butanoate are summarized in the

table below. This information is compiled from chemical supplier databases and computational

models.

Property Value Reference

CAS Number 1011398-11-0 [1][2]

Molecular Formula C₉H₁₄N₂O₂ [1][2]

Molecular Weight 182.22 g/mol [1]

IUPAC Name
ethyl 2-(1H-imidazol-1-

yl)butanoate
[2]

Canonical SMILES CCC(C(=O)OCC)N1C=CN=C1 [1][2]

InChI Key
RHAAIBCLVLGQBU-

UHFFFAOYSA-N
[2]

Topological Polar Surface Area 44.1 Å² [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bond Count 5 [1]
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While a specific, detailed experimental protocol for the synthesis of ethyl 2-(1H-imidazol-1-
yl)butanoate is not readily available in peer-reviewed literature, a general and reliable method

can be proposed based on the well-established N-alkylation of imidazole with α-halo esters.

Proposed Experimental Protocol: N-Alkylation of
Imidazole
This synthesis involves the nucleophilic substitution reaction between imidazole and ethyl 2-

bromobutanoate.

Materials:

Imidazole

Ethyl 2-bromobutanoate

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Ethyl acetate (for extraction)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-

2.0 equivalents).

Stir the suspension at room temperature for 30 minutes.

Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer

Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(1H-
imidazol-1-yl)butanoate.

Synthesis Workflow Diagram
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Caption: Proposed workflow for the synthesis of ethyl 2-(1H-imidazol-1-yl)butanoate.

Biological and Pharmacological Context
There is no specific biological or pharmacological data available in the scientific literature for

ethyl 2-(1H-imidazol-1-yl)butanoate. However, the imidazole core is a key pharmacophore in

a wide range of therapeutic agents. The presence of this moiety suggests that this compound

could be explored for various biological activities.

Derivatives of imidazole are known to exhibit activities including:

Antifungal: Many azole antifungals, such as ketoconazole and miconazole, contain an

imidazole ring and function by inhibiting the biosynthesis of ergosterol, a key component of

fungal cell membranes.

Antiprotozoal: Compounds like metronidazole are effective against various protozoal

infections.

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in

the active sites of metalloenzymes, leading to their inhibition. For example, derivatives of 1H-

imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases.[3]

Receptor Antagonism: The imidazole ring is a core component of histamine and its receptor

antagonists.

The logical relationship between the imidazole core and its potential applications is illustrated

below.
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Key Structural Features
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Caption: Logical relationship of the imidazole core to potential biological activities.

Quantitative Data
No quantitative biological or detailed analytical data for ethyl 2-(1H-imidazol-1-yl)butanoate
has been found in the public domain. Researchers are encouraged to perform their own

analyses. A template for relevant data is provided below.

Assay Type Data Type Value

Antifungal Activity MIC₅₀ N/A

Cytotoxicity CC₅₀ N/A

Enzyme Inhibition IC₅₀ N/A

¹H-NMR Chemical Shifts (ppm) N/A

¹³C-NMR Chemical Shifts (ppm) N/A

Mass Spectrometry m/z N/A

Conclusion
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Ethyl 2-(1H-imidazol-1-yl)butanoate is a readily synthesizable compound whose biological

properties have not yet been extensively explored. Its structural similarity to a wide range of

known bioactive molecules makes it an interesting candidate for screening in various drug

discovery programs, particularly in the areas of infectious diseases and enzyme inhibition.

Further research is required to elucidate its specific biological functions and potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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